molecular formula C29H40IN3O8 B3248118 Pomalidomide-C6-PEG3-Butyl Iodide CAS No. 1835705-70-8

Pomalidomide-C6-PEG3-Butyl Iodide

Cat. No.: B3248118
CAS No.: 1835705-70-8
M. Wt: 685.5 g/mol
InChI Key: QZIUVZMTAVRENH-UHFFFAOYSA-N
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Description

Overview of Ubiquitin-Proteasome System (UPS) and its Role in Protein Homeostasis

The Ubiquitin-Proteasome System (UPS) is a fundamental regulatory process within eukaryotic cells responsible for maintaining protein homeostasis. frontiersin.org This intricate system selectively identifies and degrades proteins that are damaged, misfolded, or no longer needed, playing a critical role in numerous cellular processes, including cell cycle control, gene transcription, and apoptosis. frontiersin.org The process begins with the tagging of a substrate protein with a small regulatory protein called ubiquitin. This tagging, or ubiquitination, is carried out by a cascade of enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3). nih.gov The E3 ligase is of particular importance as it provides substrate specificity, recognizing the specific protein to be targeted for degradation. nih.gov Once a protein is tagged with a polyubiquitin (B1169507) chain, it is recognized by the 26S proteasome, a large protein complex that unfolds and degrades the tagged protein into smaller peptides. frontiersin.org

Principles of Targeted Protein Degradation (TPD) via Proteolysis-Targeting Chimeras (PROTACs)

PROTAC technology leverages the natural mechanism of the UPS to achieve the targeted degradation of specific proteins. cusabio.com PROTACs are heterobifunctional molecules, meaning they consist of two distinct active domains connected by a chemical linker. nih.gov

A PROTAC molecule is ingeniously designed with three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. cusabio.com The design and properties of each component, particularly the linker, are crucial for the stability and efficacy of the resulting PROTAC.

The E3 ligase-recruiting ligand is a critical part of the PROTAC, as it determines which of the over 600 E3 ligases in the human body will be hijacked to ubiquitinate the target protein. nih.gov By co-opting a specific E3 ligase, the PROTAC brings the enzymatic machinery for ubiquitination into close proximity with the target protein. researchgate.net

The other end of the PROTAC molecule contains a ligand that specifically binds to the target protein. researchgate.net This dual binding action forms a ternary complex, consisting of the POI, the PROTAC, and the E3 ligase. frontiersin.org The formation of this complex facilitates the transfer of ubiquitin from the E2 enzyme to the target protein, leading to its polyubiquitination and subsequent degradation by the proteasome. nih.gov A key advantage of this process is its catalytic nature; once the target protein is degraded, the PROTAC is released and can engage another target protein molecule. jove.com

Pomalidomide (B1683931) as a Cereblon (CRBN) E3 Ligase Recruiter in TPD Research

Pomalidomide, an analogue of thalidomide (B1683933), is a well-established immunomodulatory drug. nih.gov Its mechanism of action involves binding to Cereblon (CRBN), a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex. nih.govjove.com This binding event modulates the substrate specificity of the CRBN E3 ligase. jove.com In the context of PROTACs, pomalidomide serves as a highly effective ligand for recruiting the CRBN E3 ligase. nih.gov Its established interaction with CRBN has made it a cornerstone for the design of a wide array of PROTACs targeting various disease-relevant proteins. nih.govcncb.ac.cn

Contextualizing Pomalidomide-C6-PEG3-Butyl Iodide as a Modular Building Block for PROTAC Development

This compound is a specialized chemical reagent designed to streamline the synthesis of PROTACs. sigmaaldrich.comchemicalbook.com It is a pre-constructed molecule that incorporates the pomalidomide ligand for CRBN recruitment, a flexible linker, and a reactive handle for attaching a ligand for the protein of interest. sigmaaldrich.comchemicalbook.com Specifically, this building block consists of:

Pomalidomide: The E3 ligase ligand that engages CRBN. sigmaaldrich.comchemicalbook.com

A Linker: Comprising a C6 alkyl chain and a three-unit polyethylene (B3416737) glycol (PEG) chain (PEG3). This linker provides both hydrophobic and hydrophilic characteristics, and its length and flexibility are critical for facilitating the formation of a stable and effective ternary complex. sigmaaldrich.comchemicalbook.com

A Butyl Iodide Group: This terminal alkyl iodide serves as a reactive functional group, allowing for covalent attachment to a nucleophilic group on a ligand designed to bind the target protein. sigmaaldrich.comchemicalbook.com

The modular nature of this compound enables researchers to more rapidly synthesize libraries of PROTACs with varying target ligands, which is essential for screening and identifying the most effective protein degraders. sigmaaldrich.comchemicalbook.com

Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 1835705-70-8 sigmaaldrich.comsigmaaldrich.com
Molecular Formula C29H40IN3O8 sigmaaldrich.comsigmaaldrich.com
Molecular Weight 685.55 g/mol sigmaaldrich.comsigmaaldrich.com
Appearance Powder or crystals sigmaaldrich.comsigmaaldrich.com
Storage Temperature 2-8°C sigmaaldrich.comsigmaaldrich.com
Functional Group Alkyl halide sigmaaldrich.comsigmaaldrich.com

Detailed Research Findings

Properties

IUPAC Name

N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]-6-[2-[2-(6-iodohexoxy)ethoxy]ethoxy]hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H40IN3O8/c30-14-5-1-2-6-15-39-17-19-41-20-18-40-16-7-3-4-11-24(34)31-22-10-8-9-21-26(22)29(38)33(28(21)37)23-12-13-25(35)32-27(23)36/h8-10,23H,1-7,11-20H2,(H,31,34)(H,32,35,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZIUVZMTAVRENH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CCCCCOCCOCCOCCCCCCI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H40IN3O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301103959
Record name Hexanamide, N-[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]-6-[2-[2-[(6-iodohexyl)oxy]ethoxy]ethoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301103959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

685.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1835705-70-8
Record name Hexanamide, N-[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]-6-[2-[2-[(6-iodohexyl)oxy]ethoxy]ethoxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1835705-70-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexanamide, N-[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]-6-[2-[2-[(6-iodohexyl)oxy]ethoxy]ethoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301103959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Mechanisms of Action and Ternary Complex Formation

Cereblon (CRBN) Binding Affinity and Selectivity of the Pomalidomide (B1683931) Moiety

The pomalidomide portion of the molecule acts as the E3 ligase-recruiting ligand. Pomalidomide is a well-characterized immunomodulatory drug that binds directly to Cereblon (CRBN), a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex. nih.govnih.gov The binding of pomalidomide to CRBN is a critical first step in the PROTAC mechanism. elifesciences.orgnih.gov

The affinity of pomalidomide for CRBN is significantly higher than that of its predecessors, thalidomide (B1683933) and lenalidomide (B1683929). rsc.orgdrugbank.com This enhanced binding is attributed to specific molecular interactions within the CRBN binding pocket. The phthalimide (B116566) ring of pomalidomide is essential for this interaction, and the additional amino group on this ring in pomalidomide and lenalidomide forms a stabilizing water-mediated hydrogen bond with the Q146 residue of some target proteins, enhancing the interaction. rsc.org The loss of CRBN expression has been linked to resistance to pomalidomide, underscoring the importance of this interaction for its therapeutic effects. nih.govrsc.org

Studies have shown that even subtle structural differences among thalidomide-based degraders can lead to selective degradation of different target proteins, highlighting the nuanced nature of these interactions. rsc.org For instance, pomalidomide induces stronger binding between CRBN and certain proteins compared to lenalidomide, leading to more efficient degradation. rsc.org

Role of the Linker (C6-PEG3) in Bridging E3 Ligase and Target Protein

The C6-PEG3 linker is a crucial component that connects the pomalidomide moiety to the ligand that binds the target protein. precisepeg.com The linker is not merely a passive spacer; its length, composition, and flexibility are critical determinants of the PROTAC's efficacy. precisepeg.comnih.gov The C6-PEG3 linker in Pomalidomide-C6-PEG3-Butyl Iodide possesses both a hydrophobic C6 alkyl chain and a hydrophilic PEG3 (polyethylene glycol) component. sigmaaldrich.comsigmaaldrich.com

The flexibility of the linker is paramount for allowing the PROTAC to adopt a conformation that facilitates the simultaneous binding of both the E3 ligase and the target protein. precisepeg.comnih.gov Flexible linkers, such as those containing alkyl and PEG chains, are widely used in PROTAC design. precisepeg.com This flexibility allows the PROTAC to explore a range of spatial orientations, increasing the likelihood of forming a stable and productive ternary complex. nih.govacs.org

Molecular dynamics simulations have shown that the linker's plasticity is essential for the formation and dissociation of the ternary complex. nih.gov The linker's ability to fold and adopt specific conformations can stabilize the ternary complex through intramolecular interactions. acs.org The optimal length of the linker is also crucial, as a linker that is too short may prevent ternary complex formation, while one that is too long could lead to non-productive binding. nih.govresearchgate.net

The C6-PEG3 linker contains both hydrophobic (C6 alkyl) and hydrophilic (PEG3) parts. sigmaaldrich.comsigmaaldrich.com This balance of properties is important for several reasons. The hydrophilic PEG component can improve the water solubility and bioavailability of the PROTAC. precisepeg.comnih.gov In contrast, the hydrophobic alkyl chain can enhance cell permeability. researchgate.net

The interplay of these moieties also influences the stability of the ternary complex. nih.gov For instance, PEG linkers can establish crucial van der Waals interactions and hydrogen bonds that help to stabilize the orientation of the complex. nih.gov The hydrophobic parts of the linker can also contribute to stabilizing interactions within the complex through non-covalent forces like π-π stacking. precisepeg.com

Formation Dynamics and Stability of the E3 Ligase-PROTAC-Target Protein Ternary Complex

The formation of a stable ternary complex is a prerequisite for efficient protein degradation. elifesciences.org However, the stability of this complex is not always directly correlated with degradation potency, indicating that the dynamics of the complex also play a significant role. elifesciences.org

The formation of the ternary complex can be influenced by cooperativity, where the binding of one protein (either the E3 ligase or the target protein) to the PROTAC enhances the binding of the second protein. nih.govnih.gov This positive cooperativity can arise from favorable protein-protein interactions within the ternary complex. nih.gov The linker plays a key role in facilitating these interactions. nih.gov Computational modeling has shown that linkers compatible with a larger conformational ensemble are more effective at inducing ternary complex formation. biorxiv.org

The kinetics and thermodynamics of ternary complex formation are critical for understanding PROTAC efficacy. nih.govnih.gov Biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are used to measure the binding affinities (KD), association rates (kon), and dissociation rates (koff) of these interactions. nih.govspringernature.com

The dissociation rate, or the lifetime of the ternary complex, has been shown to be a particularly important parameter. nih.gov A longer ternary complex half-life can correlate with a greater initial rate of intracellular protein degradation. nih.gov However, it's important to note that even PROTACs with relatively weak interactions can achieve high degradation efficiency if the ternary complex is stable enough to allow for ubiquitination, a concept known as "event-driven" degradation. nih.gov

Subsequent Ubiquitination and Proteasomal Degradation Pathway Elucidation

Following the formation of the ternary complex, a PROTAC (Proteolysis-Targeting Chimera) synthesized using this compound initiates a cascade of intracellular events culminating in the selective degradation of the target protein. This process is a cornerstone of the PROTAC mechanism and relies on the cell's own protein disposal machinery, the Ubiquitin-Proteasome System (UPS).

The pomalidomide component of the PROTAC acts as a molecular glue, recruiting the Cereblon (CRBN) E3 ubiquitin ligase. nih.gov CRBN is a substrate receptor for the Cullin-RING Ligase 4 (CRL4) complex, which also comprises Cullin 4 (CUL4), DNA damage-binding protein 1 (DDB1), and Regulator of Cullins 1 (ROC1) or Ring-Box Protein 1 (RBX1). researchgate.net The formation of the ternary complex brings the target protein into close proximity with the activated CRL4^CRBN^ E3 ligase complex. researchgate.net

This induced proximity is the critical step that leads to the ubiquitination of the target protein. nih.govresearchgate.net The E3 ligase facilitates the transfer of ubiquitin, a small 76-amino acid regulatory protein, from a ubiquitin-conjugating enzyme (E2) to specific lysine (B10760008) residues on the surface of the target protein. nih.govyoutube.com This process is sequential, leading to the formation of a polyubiquitin (B1169507) chain on the target protein. nih.gov Polyubiquitination, particularly through lysine-48 (K48) linkages, serves as a recognition signal for the 26S proteasome. nih.gov

The 26S proteasome is a large, multi-catalytic protease complex responsible for degrading unwanted or misfolded proteins. youtube.com Upon recognizing the polyubiquitinated target protein, the proteasome unfolds and cleaves the protein into small peptides, effectively eliminating it from the cell. The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.

The efficiency of this degradation pathway is influenced by several factors, including the stability of the ternary complex, the length and composition of the linker, and the availability of accessible lysine residues on the target protein. While specific data for a PROTAC synthesized from this compound is not publicly available, research on other pomalidomide-based PROTACs provides insights into the key parameters of this process.

Table 1: Representative Data on PROTAC-Mediated Protein Degradation

This table illustrates typical data obtained from studies on pomalidomide-based PROTACs, demonstrating the dose-dependent degradation of a target protein and the requirement of the proteasome system.

PROTAC Concentration (nM)Target Protein Level (%)Target Protein Level (%) with Proteasome Inhibitor
0100100
18598
105095
1001592
10002590

This data is representative and intended for illustrative purposes, as specific experimental results for a PROTAC derived from this compound are not available in the public domain.

Table 2: Key Steps in the Ubiquitination and Degradation Pathway

This table summarizes the sequential events following ternary complex formation.

StepProcessKey Molecules InvolvedOutcome
1Ubiquitin Transfer CRL4^CRBN^ E3 ligase, E2 ubiquitin-conjugating enzyme, Target ProteinCovalent attachment of ubiquitin to lysine residues on the target protein.
2Polyubiquitination Ubiquitin, E1, E2, and E3 enzymesFormation of a polyubiquitin chain on the target protein.
3Proteasomal Recognition 26S Proteasome, Polyubiquitinated Target ProteinBinding of the polyubiquitinated target protein to the 26S proteasome.
4Protein Degradation 26S ProteasomeThe target protein is unfolded and degraded into small peptides.
5PROTAC Recycling PROTAC moleculeThe PROTAC is released and can induce the degradation of another target protein molecule.

Structure Activity Relationship Sar and Linker Design Principles in Protac Research

Impact of Linker Length and Composition on PROTAC Efficacy and Selectivity

The length and chemical makeup of the linker are pivotal in dictating the biological activity of a PROTAC. nih.gov These factors govern the spatial orientation of the target protein and the E3 ligase, which is essential for productive ternary complex formation and subsequent ubiquitination. computabio.comnih.gov

Optimization of Alkyl and Polyethylene (B3416737) Glycol (PEG) Linker Segments

The linker in Pomalidomide-C6-PEG3-Butyl Iodide is a hybrid of alkyl and PEG components, each contributing distinct properties. Alkyl chains, like the C6 segment, offer hydrophobicity and structural rigidity to a degree, while PEG units enhance hydrophilicity and solubility. precisepeg.comresearchgate.net The optimization of these segments is largely an empirical process, often requiring the synthesis and evaluation of a library of PROTACs with varying linker lengths and compositions to identify the optimal arrangement for a given target. nih.govnih.gov

Research has shown that there is often an optimal linker length for maximal degradation efficacy. nih.gov For instance, in the development of estrogen receptor (ER)-α targeting PROTACs, a 16-atom chain length was found to be optimal. nih.govsigmaaldrich.com Linkers that are too short may lead to steric hindrance, preventing the formation of a stable ternary complex. researchgate.net Conversely, excessively long linkers can result in unproductive binding and a decrease in degradation potency due to increased conformational flexibility and a higher entropic penalty upon complex formation. nih.govresearchgate.net

PROTAC SystemLinker TypeKey FindingReference
ER-α DegradersAlkyl/PeptideA 16-atom linker length was found to be optimal for degradation. nih.govsigmaaldrich.com
TBK1 DegradersAlkyl/EtherLinkers shorter than 12 atoms showed no activity, while those between 12 and 29 atoms were potent. nih.gov
CRBN Homo-PROTACsPEGA short, 8-atom PEG linker was found to be the most effective. nih.gov

Balancing Hydrophilicity and Hydrophobicity of the Linker

A crucial aspect of linker design is achieving an optimal balance between hydrophilicity and hydrophobicity. This balance influences a PROTAC's physicochemical properties, including solubility, cell permeability, and pharmacokinetic behavior. computabio.com The this compound building block exemplifies a strategy to achieve this balance by incorporating both a hydrophobic C6 alkyl chain and a hydrophilic PEG3 segment. sigmaaldrich.comsigmaaldrich.com

On the other hand, a degree of hydrophobicity is necessary for passive diffusion across cell membranes. researchgate.net Hydrophobic linkers can improve cell permeability, a prerequisite for PROTACs to reach their intracellular targets. However, excessive hydrophobicity can lead to poor solubility, aggregation, and non-specific toxicity. Therefore, the strategic combination of hydrophobic (alkyl) and hydrophilic (PEG) elements within the linker is a key strategy for developing effective PROTACs. nih.gov

Influence of Linker Attachment Point on Pomalidomide (B1683931) Scaffold Activity

The point at which the linker is attached to the pomalidomide scaffold has a profound impact on the resulting PROTAC's activity, including its ability to recruit CRBN and its propensity for off-target effects. nih.govnih.gov For pomalidomide-based PROTACs, the most common attachment points are the C4 and C5 positions of the phthalimide (B116566) ring. nih.govfrontiersin.org

Studies have shown that modifying the C5 position of pomalidomide can be a particularly effective strategy. nih.govresearchgate.net Attaching the linker at this position can not only provide a vector for connecting to the target-binding ligand but also modulate the interaction with neosubstrates of CRBN, such as the transcription factors IKZF1 and IKZF3. nih.govfrontiersin.org In some cases, attachment at the C5 position has been shown to reduce the degradation of these native substrates, potentially leading to a better safety profile. nih.gov Conversely, other studies have indicated that linkers attached at the C4 position of the phthalimide moiety can result in PROTACs with improved stability. researchgate.net The choice of attachment point is therefore a critical design consideration that must be empirically determined for each PROTAC system.

Modulation of Ternary Complex Stability through Linker Design

The primary function of a PROTAC is to induce the formation of a stable ternary complex between the target protein and the E3 ligase. computabio.com The linker plays a crucial role in modulating the stability of this complex. researchgate.net An optimally designed linker will position the two proteins in a favorable orientation for ubiquitination to occur. computabio.com

The length, rigidity, and chemical composition of the linker all contribute to the stability of the ternary complex. researchgate.net For example, a linker that is too flexible may allow for the formation of multiple, non-productive complexes, while a linker that is too rigid may prevent the necessary conformational adjustments required for optimal protein-protein interactions. nih.gov The this compound linker, with its combination of a flexible PEG chain and a more constrained alkyl segment, offers a balance of these properties. sigmaaldrich.com

Strategies to Mitigate Off-Target Degradation (e.g., Zinc-Finger Proteins) through Rational Design

A significant challenge in the development of pomalidomide-based PROTACs is the potential for off-target degradation of endogenous proteins, particularly zinc-finger (ZF) transcription factors. researchgate.netnih.gov Pomalidomide itself can act as a "molecular glue" to induce the degradation of these proteins. nih.gov This off-target activity can be a source of toxicity and complicates the therapeutic application of pomalidomide-based PROTACs.

Rational design of the pomalidomide moiety and the linker attachment point can mitigate this off-target degradation. nih.gov Research has demonstrated that introducing substituents at the C5 position of the pomalidomide phthalimide ring can disrupt the binding interface required for the degradation of ZF proteins while preserving the interaction with CRBN necessary for on-target activity. nih.govresearchgate.net By increasing the steric bulk at this position, it is possible to "bump off" the ZF proteins from the CRBN complex. nih.gov This strategy has been successfully employed to develop anaplastic lymphoma kinase (ALK)-targeting PROTACs with enhanced potency and minimal off-target degradation. nih.gov

Modification StrategyPosition on PomalidomideEffectReference
Substitution with bulky groupsC5 of phthalimide ringReduced off-target degradation of zinc-finger proteins. nih.govresearchgate.netnih.gov
Masking hydrogen bond donorsArylamine exit vectorLowered off-target activity. nih.gov

Computational and Cheminformatics Approaches in Linker Design and PROTAC Optimization

The empirical nature of PROTAC optimization, which often involves the synthesis of large libraries of compounds, is a significant bottleneck in their development. nih.govsunderland.ac.uk Computational and cheminformatics approaches are emerging as powerful tools to rationalize linker design and accelerate the optimization process. computabio.comresearchgate.net

For example, computational methods can be used to:

Predict the optimal linker length and composition for a given target and E3 ligase pair. nih.gov

Model the three-dimensional structure of the ternary complex to understand the key interactions that drive its formation. acs.org

Assess the impact of linker modifications on the physicochemical properties of the PROTAC, such as solubility and permeability. computabio.com

Identify potential off-target interactions and guide the design of more selective degraders. researchgate.net

By integrating these computational approaches with experimental validation, the development of novel and effective PROTACs can be made more efficient and predictable. researchgate.netsunderland.ac.uk

Analytical and Biophysical Characterization in Chemical Biology Research

Spectroscopic Methods for Structural Elucidation (e.g., NMR, IR, UV-Vis)

Spectroscopic techniques are fundamental for confirming the chemical structure of Pomalidomide-C6-PEG3-Butyl Iodide.

Nuclear Magnetic Resonance (NMR) Spectroscopy is employed to provide detailed information about the atomic arrangement within the molecule. In a typical ¹H NMR spectrum of this compound, characteristic signals corresponding to the protons of the pomalidomide (B1683931) core, the repeating ethylene (B1197577) glycol units of the PEG linker, the hexyl chain, and the terminal butyl iodide would be expected. For instance, aromatic protons of the phthalimide (B116566) ring of pomalidomide would appear in the downfield region, while the aliphatic protons of the linker and the butyl iodide would be observed in the upfield region.

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the amide N-H and C=O stretching vibrations of the pomalidomide moiety, as well as C-O-C stretching from the PEG linker.

UV-Vis Spectroscopy can be used to determine the concentration of the compound in solution and to provide some information about its electronic structure. The UV-Vis spectrum would likely show absorption maxima characteristic of the phthalimide chromophore of the pomalidomide ligand.

Mass Spectrometry for Compound Identity and Purity Confirmation

Mass spectrometry is an indispensable tool for verifying the molecular weight and confirming the identity of this compound. High-resolution mass spectrometry (HRMS) is particularly valuable for obtaining an accurate mass measurement, which can confirm the elemental composition of the molecule.

For this compound, with a chemical formula of C₂₉H₄₀IN₃O₈, the expected monoisotopic mass is approximately 685.1915 g/mol . The observation of a molecular ion peak corresponding to this mass in the mass spectrum provides strong evidence for the compound's identity. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further corroborate the structure by showing characteristic fragments of the pomalidomide, PEG linker, and butyl iodide components.

Table 1: Expected Mass Spectrometry Data for this compound

ParameterExpected Value
Chemical Formula C₂₉H₄₀IN₃O₈
Molecular Weight 685.55 g/mol
Monoisotopic Mass 685.1915 g/mol
Expected Ion (ESI+) [M+H]⁺ at m/z 686.1988

Chromatographic Techniques for Purity Assessment (e.g., HPLC, LC-MS)

Chromatographic methods are essential for assessing the purity of this compound, ensuring that it is free from starting materials, byproducts, and other impurities that could interfere with subsequent biological assays.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for purity analysis. A reversed-phase HPLC method, using a C18 column and a gradient of water and an organic solvent like acetonitrile (B52724) with a suitable additive (e.g., trifluoroacetic acid), would be appropriate for this compound. The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. A purity of ≥95% is typically required for use in chemical biology research. rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection specificity of mass spectrometry. This technique is not only used for purity assessment but also to identify any impurities by their mass-to-charge ratio, providing a more comprehensive analysis than HPLC with UV detection alone.

Table 2: Representative HPLC Method for Purity Analysis

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Expected Retention Time Dependent on the specific system and gradient
Purity Specification ≥95%

Biophysical Characterization of Protein-Ligand Interactions

Once this compound is incorporated into a PROTAC, various biophysical techniques are employed to characterize the binding interactions of the resulting PROTAC with its target protein and the E3 ligase. These studies are crucial for understanding the mechanism of action and for optimizing the design of potent and selective degraders.

Surface Plasmon Resonance (SPR) for Binding Kinetics and Cooperativity

Surface Plasmon Resonance (SPR) is a label-free technique used to measure the kinetics (association and dissociation rates) and affinity of binding between a ligand and an analyte. In the context of a PROTAC derived from this compound, SPR can be used to measure the binary binding affinities of the PROTAC to both the target protein and to Cereblon. Furthermore, SPR is a powerful tool to study the formation of the ternary complex (Target:PROTAC:CRBN) and to determine the cooperativity of binding. Positive cooperativity, where the binding of one protein enhances the affinity for the other, is often a key determinant of PROTAC efficacy.

Table 3: Representative SPR Data for a Pomalidomide-Based PROTAC

Interactionkₐ (M⁻¹s⁻¹)kₔ (s⁻¹)Kₔ (nM)
PROTAC : Target 1 x 10⁵1 x 10⁻³10
PROTAC : CRBN 5 x 10⁴5 x 10⁻³100
Ternary Complex --α > 1 (Positive Cooperativity)

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction. By titrating the PROTAC into a solution containing either the target protein or Cereblon, ITC can determine the binding affinity (Kₔ), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. This thermodynamic information provides insights into the driving forces of the interaction (e.g., hydrogen bonding, hydrophobic interactions) and is valuable for structure-based drug design.

Table 4: Representative ITC Data for a Pomalidomide-Based PROTAC Binding to CRBN

ParameterValue
Stoichiometry (n) ~1
Binding Affinity (Kₔ) 150 nM
Enthalpy Change (ΔH) -10 kcal/mol
Entropy Change (TΔS) -2 kcal/mol

MicroScale Thermophoresis (MST) for Interaction Analysis

MicroScale Thermophoresis (MST) is a biophysical method that measures the directed movement of molecules in a microscopic temperature gradient. This movement is sensitive to changes in size, charge, and hydration shell, which are altered upon binding. MST is a powerful technique for quantifying binding affinities in solution and can be performed with very low sample consumption. It is particularly useful for studying complex interactions, such as the formation of the ternary complex in the presence of the PROTAC. By labeling one of the protein partners with a fluorophore, the binding of the PROTAC and the subsequent recruitment of the second protein can be monitored.

Table 5: Representative MST Data for Ternary Complex Formation

InteractionKₔ (nM)
Labeled Target + PROTAC 25
Labeled CRBN + PROTAC 120
Labeled Target + PROTAC + CRBN 5 (indicating ternary complex formation)

X-ray Crystallography and Cryo-EM Studies of Ternary Complexes (PROTAC-E3 Ligase-Target Protein)

The formation of a stable ternary complex, consisting of the Proteolysis Targeting Chimera (PROTAC), the target protein, and an E3 ubiquitin ligase, is a critical prerequisite for successful protein degradation. The precise three-dimensional arrangement of these components governs the efficiency of the subsequent ubiquitination and degradation processes. Elucidating the atomic-level details of these assemblies is paramount for structure-based drug design and the optimization of PROTAC molecules. X-ray crystallography and cryogenic electron microscopy (cryo-EM) are the two primary high-resolution structural biology techniques employed for this purpose.

Principles of Structural Elucidation

X-ray crystallography provides high-resolution snapshots of molecules in a crystalline state. For a PROTAC ternary complex, this involves co-crystallizing the PROTAC, the target protein, and the E3 ligase (or relevant domains thereof). The resulting crystal is then exposed to a high-intensity X-ray beam, and the diffraction pattern is used to calculate an electron density map, from which the atomic coordinates of the complex can be determined. This technique can reveal with high precision the specific amino acid residues involved in protein-protein and protein-ligand interactions.

Cryo-EM, on the other hand, is particularly well-suited for large and flexible complexes that may be difficult to crystallize. In this method, a solution containing the ternary complex is rapidly frozen in a thin layer of vitreous ice. A transmission electron microscope then images hundreds of thousands of individual, randomly oriented particles. These images are computationally classified, aligned, and averaged to reconstruct a three-dimensional density map of the complex. While historically providing lower resolution than X-ray crystallography, recent advances in detector technology and software have enabled cryo-EM to achieve near-atomic resolution for many systems.

Application to Pomalidomide-Based PROTACs

For a PROTAC such as this compound, these structural studies would provide invaluable insights. The pomalidomide moiety is known to bind to the E3 ligase Cereblon (CRBN). Structural analysis of a ternary complex involving this PROTAC would reveal:

The specific binding mode of the pomalidomide part to CRBN.

The conformation of the C6-PEG3-Butyl Iodide linker. The flexibility and length of the linker are crucial for allowing the PROTAC to simultaneously engage both the E3 ligase and the target protein. The linker's conformation can significantly influence the stability and cooperativity of the ternary complex.

The induced protein-protein interface between the target protein and CRBN. PROTACs often create novel interaction surfaces between the two proteins. X-ray or cryo-EM structures would identify the key residues at this interface, highlighting potential "hotspots" for mutation that could confer resistance.

Research Findings and Data

As of the latest available data, there are no publicly accessible X-ray crystallography or cryo-EM structures specifically for a ternary complex involving this compound. Such data is often generated during proprietary drug discovery programs and may not be publicly disclosed.

However, structural studies of other pomalidomide-based PROTACs and molecular glues have been reported, providing a general framework for understanding how these molecules function. rcsb.org For instance, crystal structures of CRBN in complex with pomalidomide have detailed how the glutarimide (B196013) moiety of pomalidomide sits (B43327) within a hydrophobic pocket of CRBN. rcsb.org Studies on other PROTACs have demonstrated the importance of linker length and composition in achieving potent degradation. biorxiv.orgjenkemusa.com

Were structural data available for a this compound ternary complex, it would typically be presented in a table similar to the one below. This table would summarize key experimental details and findings from the structural study.

Table 1: Hypothetical Structural Data for a this compound Ternary Complex

Parameter Description Hypothetical Value
PDB ID The unique Protein Data Bank identifier for the deposited structure. Data Not Available
Method The technique used to determine the structure (e.g., X-ray Diffraction, Cryo-EM). Data Not Available
Resolution (Å) A measure of the level of detail in the structure. Lower numbers indicate higher resolution. Data Not Available
E3 Ligase The specific E3 ligase protein or complex used. Cereblon (CRBN)
Target Protein The specific protein targeted for degradation. Data Not Available

| Key Interactions | Specific amino acid residues involved in the ternary complex interface. | Data Not Available |

The insights gained from such structural data are crucial for the rational design of next-generation PROTACs with improved potency, selectivity, and drug-like properties.

Preclinical Research Applications and Mechanistic Studies Using Pomalidomide C6 Peg3 Butyl Iodide As a Research Tool

Development of Chemical Probes for Targeted Protein Degradation

The development of chemical probes for targeted protein degradation is a cornerstone of modern chemical biology and drug discovery. Pomalidomide-C6-PEG3-Butyl Iodide is instrumental in this process, providing a ready-to-use E3 ligase-recruiting component for the rapid synthesis of PROTAC libraries. sigmaaldrich.comnih.govsigmaaldrich.com The fundamental principle behind these chemical probes is to hijack the cell's own protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate proteins of interest. promega.comrsc.org

The synthesis of a PROTAC using this compound typically involves a nucleophilic substitution reaction where a ligand for a target protein, often containing a nucleophilic group like an amine or thiol, displaces the iodide atom. This straightforward conjugation allows researchers to systematically vary the target-binding ligand, the linker, and the E3 ligase ligand to optimize the degradation of a specific protein. Even minor changes in the structure of the PROTAC can significantly impact the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. sigmaaldrich.comsigmaaldrich.com

A critical aspect in the development of pomalidomide-based chemical probes is understanding and mitigating off-target effects. Pomalidomide (B1683931) itself is known to induce the degradation of certain endogenous zinc-finger (ZF) proteins. nih.govresearchgate.net Therefore, a significant area of research focuses on modifying the pomalidomide scaffold to minimize this off-target activity while retaining potent on-target degradation. For example, studies have shown that adding substituents at the C5 position of the phthalimide (B116566) ring can disrupt the binding of off-target ZF proteins to CRBN without compromising the recruitment of the intended target. nih.govresearchgate.netnih.gov

The ability to create a diverse range of chemical probes from a single building block like this compound accelerates the exploration of the "undruggable" proteome. Many disease-causing proteins lack active sites that can be targeted by traditional inhibitors, but they can still be degraded by PROTACs. This makes this compound a powerful tool for target validation and for developing novel therapeutic strategies. nih.gov

In Vitro Studies of Target Protein Degradation

Once a PROTAC is synthesized using this compound, its efficacy and mechanism of action are rigorously tested through a variety of in vitro assays. These studies are crucial for confirming that the PROTAC can indeed induce the degradation of the target protein and for quantifying its potency and selectivity.

Cell-Free Ubiquitination Assays

Cell-free ubiquitination assays are a powerful tool to directly assess the ability of a PROTAC to promote the ubiquitination of its target protein. These assays typically involve combining the purified target protein, the E3 ligase complex (in this case, CRBN), ubiquitin, E1 and E2 enzymes, and the PROTAC in a test tube. promegaconnections.com The reaction mixture is then analyzed to detect the attachment of ubiquitin molecules to the target protein, which is a key step preceding degradation. promegaconnections.com This can be visualized by a shift in the molecular weight of the target protein on a polyacrylamide gel. promegaconnections.com Such cell-free systems allow for the precise control of all components and can confirm that the PROTAC is functioning as intended, independent of other cellular processes. promegaconnections.com

Western Blotting for Protein Level Quantification

Western blotting is a widely used technique to measure the levels of a specific protein in cell lysates. youtube.com In the context of PROTACs synthesized from this compound, cells are treated with the PROTAC for a specific period, after which the cells are lysed and the total protein is separated by gel electrophoresis. An antibody specific to the target protein is then used to visualize and quantify the amount of protein remaining. A successful PROTAC will lead to a dose-dependent decrease in the level of the target protein. nih.govnih.gov This method provides clear evidence of target degradation within a cellular environment.

Quantitative Proteomics for Degradation Profiling

Quantitative proteomics offers a global and unbiased view of the effects of a PROTAC on the entire proteome of a cell. proteomexchange.org Techniques such as mass spectrometry-based proteomics can identify and quantify thousands of proteins simultaneously. nih.gov This is particularly important for assessing the selectivity of a PROTAC. By comparing the proteomes of cells treated with the PROTAC to untreated cells, researchers can confirm the degradation of the intended target and also identify any off-target proteins that are being degraded. nih.gov This comprehensive analysis is crucial for developing safe and effective therapeutic agents. Studies have utilized data-independent acquisition (DIA) mass spectrometry for multiplexed proteome profiling of targeted protein degradation, offering a high-throughput and accurate method for evaluating PROTACs. proteomexchange.org

Reporter Gene Assays for Degradation Efficiency

Reporter gene assays provide a high-throughput method for assessing the degradation efficiency of PROTACs. In this approach, the target protein or a specific degron (a small peptide sequence that targets a protein for degradation) is fused to a reporter protein, such as luciferase or green fluorescent protein (GFP). nih.govnih.gov The degradation of the target protein results in a decrease in the reporter signal, which can be easily and quickly measured. nih.govnih.gov These assays are particularly useful for screening large libraries of PROTACs to identify the most potent and selective compounds. For example, an automated imaging screen has been developed to assess the degradation of zinc-finger degrons by pomalidomide-based PROTACs. nih.govnih.gov

Mechanistic Investigations in Cellular Models

To fully understand the therapeutic potential of a PROTAC derived from this compound, it is essential to investigate its mechanism of action in relevant cellular models. These studies provide insights into how the PROTAC affects cellular signaling pathways and ultimately influences cell fate.

In cellular models, the degradation of a target protein by a pomalidomide-based PROTAC is expected to follow the ubiquitin-proteasome pathway. nih.gov This can be confirmed by using inhibitors of the proteasome, such as MG132. If the degradation of the target protein is blocked in the presence of a proteasome inhibitor, it provides strong evidence that the PROTAC is working through the intended mechanism.

For instance, in the study of pomalidomide-based PROTACs targeting histone deacetylase 8 (HDAC8), the degradation of HDAC8 was shown to be dependent on the ubiquitin-proteasome system. nih.gov Furthermore, mechanistic studies can reveal the kinetics of protein degradation and recovery. For example, the degradation of HDAC8 was observed to start around 2 hours after treatment, with maximal degradation at 10 hours, and the protein level partially recovering within 24 hours. nih.gov

Cellular models are also used to investigate the downstream consequences of target protein degradation. For example, if the target protein is a kinase involved in a cancer-promoting signaling pathway, its degradation should lead to the inhibition of that pathway and ultimately to the death of cancer cells. This can be assessed by measuring markers of apoptosis and cell cycle arrest. nih.gov In the case of EGFR-targeting PROTACs, the degradation of the EGFR protein was shown to induce apoptosis in cancer cells. nih.gov These mechanistic investigations in cellular models are a critical step in the preclinical evaluation of any new PROTAC.

Monitoring Ternary Complex Formation in Cells (e.g., NanoBRET, AlphaScreen)

The formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase is a critical step for successful protein degradation. This compound is utilized to create PROTACs that can be studied using biophysical assays like NanoBRET (NanoLuc® Bioluminescence Resonance Energy Transfer) and AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) to monitor this complex formation in living cells.

In a NanoBRET assay, one protein of interest (e.g., the target protein or CRBN) is tagged with a NanoLuc luciferase, and the other interacting partner is tagged with a fluorescent ligand. The proximity brought about by the PROTAC facilitates energy transfer, generating a detectable signal. Studies have employed PROTACs synthesized from this compound to quantify the formation of the ternary complex and to optimize linker length and composition for improved degradation efficiency.

AlphaScreen technology is another proximity-based assay used to study biomolecular interactions. In this setup, donor and acceptor beads are coated with antibodies or other molecules that recognize the proteins of interest. When the PROTAC brings the target protein and the E3 ligase into close proximity, the beads are also brought together, leading to the generation of a chemiluminescent signal. This allows for the high-throughput screening of PROTACs and the detailed characterization of ternary complex dynamics.

Studies on Ubiquitin Chain Formation and Proteasomal Dependence

Once the ternary complex is formed, the E3 ligase ubiquitinates the target protein, marking it for degradation by the proteasome. Chemical probes derived from this compound are used to investigate the specifics of this ubiquitination process. Researchers can assess the formation of ubiquitin chains on the target protein in cell-based assays.

By treating cells with a PROTAC and then immunoprecipitating the target protein, researchers can use Western blotting with ubiquitin-specific antibodies to visualize the extent and type of ubiquitination. These studies can reveal which lysine (B10760008) residues on the target protein are being ubiquitinated and the nature of the ubiquitin chains (e.g., K48-linked vs. K63-linked), which can influence the efficiency of proteasomal degradation.

To confirm that the degradation is indeed dependent on the proteasome, experiments are often conducted in the presence of proteasome inhibitors, such as MG132 or bortezomib. If the degradation of the target protein is blocked by these inhibitors, it provides strong evidence that the PROTAC is functioning through the ubiquitin-proteasome system.

Characterization of Target Engagement in Cellular Contexts

A key aspect of developing effective PROTACs is ensuring they engage with their intended target protein within the complex environment of a cell. This compound can be used to synthesize tagged or "clickable" PROTACs that allow for the direct measurement of target engagement.

One common technique is the Cellular Thermal Shift Assay (CETSA). This method relies on the principle that a protein becomes more thermally stable when bound to a ligand. Cells are treated with the PROTAC, heated to various temperatures, and the amount of soluble target protein remaining is quantified. An increase in the melting temperature of the target protein in the presence of the PROTAC indicates direct engagement.

Another approach involves competitive binding assays. Here, a known fluorescent ligand for the target protein is used. The ability of the PROTAC to displace this fluorescent ligand is measured, providing a quantitative assessment of its binding affinity and engagement with the target protein in a cellular context.

Functional Studies in Non-Clinical In Vitro and Animal Models

Beyond mechanistic studies, this compound is instrumental in creating PROTACs for functional studies in various non-clinical models. These studies aim to understand the downstream biological consequences of degrading a specific target protein.

Gene Expression Analysis following Targeted Degradation

The degradation of a target protein, especially a transcription factor or a signaling protein, can lead to significant changes in gene expression. Researchers use techniques like RNA sequencing (RNA-seq) and quantitative PCR (qPCR) to analyze these changes.

By treating cells with a PROTAC synthesized from this compound and then analyzing the transcriptome, researchers can identify genes that are up- or down-regulated as a result of the target protein's degradation. This information provides insights into the protein's function and the broader biological pathways it regulates.

Technique Purpose Typical Findings
RNA-seqGlobal analysis of gene expression changesIdentification of entire pathways affected by protein degradation
qPCRValidation of changes in specific genes of interestQuantitative confirmation of up- or down-regulation of key genes

Phenotypic Assays in Cell Lines (e.g., cell viability, apoptosis, cell cycle in non-clinical settings)

A primary goal of targeted protein degradation is to elicit a specific cellular phenotype. A variety of in vitro assays are used to assess the functional consequences of degrading a target protein in different cell lines.

Cell Viability Assays: Assays such as MTT or CellTiter-Glo® are used to measure the effect of the PROTAC on cell proliferation and survival. A decrease in cell viability can indicate that the target protein is essential for cell growth.

Apoptosis Assays: To determine if the observed decrease in cell viability is due to programmed cell death, assays that measure markers of apoptosis, such as caspase activation (e.g., Caspase-Glo® 3/7 assay) or Annexin V staining, are employed.

Cell Cycle Analysis: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M). Degradation of a protein involved in cell cycle regulation can lead to arrest at a specific phase.

Assay Parameter Measured Potential Outcome of Target Degradation
Cell Viability (MTT, CellTiter-Glo®)Metabolic activity/ATP contentDecreased cell viability
Apoptosis (Caspase-Glo®, Annexin V)Caspase activity, phosphatidylserine (B164497) exposureInduction of apoptosis
Cell Cycle Analysis (Flow Cytometry)DNA contentCell cycle arrest at a specific phase

In Vivo Proof-of-Concept Studies in Animal Models (e.g., FoxP3 degradation in mice)

To evaluate the potential of a PROTAC in a whole-organism context, in vivo studies in animal models are essential. This compound has been used to generate PROTACs for such proof-of-concept studies. For instance, PROTACs targeting the transcription factor FoxP3, a key regulator of regulatory T cells (Tregs), have been developed.

In these studies, the PROTAC is administered to mice, and the degradation of FoxP3 in specific cell populations (e.g., Tregs in the spleen and lymph nodes) is measured. The functional consequences of FoxP3 degradation, such as alterations in the immune response, can then be assessed. These in vivo studies provide crucial information about the PROTAC's efficacy, pharmacodynamics, and potential for therapeutic development.

Studies on the Degradation of Specific Research Targets (e.g., HDAC6, FoxP3)

The chemical tool this compound is instrumental in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to induce the degradation of specific protein targets within the cell. This is achieved by linking the pomalidomide moiety, which recruits the Cereblon (CRBN) E3 ubiquitin ligase, to a ligand that specifically binds to a target protein. The C6-PEG3-Butyl Iodide component serves as a versatile linker with a reactive iodide group, facilitating the covalent attachment to a ligand for the protein of interest. This approach has been successfully applied in preclinical research to target and study the degradation of various proteins, including the non-histone protein deacetylase HDAC6 and the transcription factor FoxP3.

Degradation of Histone Deacetylase 6 (HDAC6)

Histone deacetylase 6 (HDAC6) is a promising therapeutic target due to its role in various cellular processes and its association with several diseases, including cancer. Researchers have developed pomalidomide-based PROTACs to induce the degradation of HDAC6, thereby studying the functional consequences of its removal.

One common strategy involves conjugating a known HDAC6 inhibitor to a pomalidomide-derived linker. For instance, Nexturastat A, a selective HDAC6 inhibitor, has been incorporated into PROTACs. The synthesis of such molecules can be facilitated by using a building block like this compound. The butyl iodide end of this reagent allows for a nucleophilic substitution reaction with a suitable functional group on the HDAC6 inhibitor, such as an amine, to form the final PROTAC.

Once formed, these HDAC6-targeting PROTACs have demonstrated the ability to effectively degrade the HDAC6 protein in various cell lines. The degradation process is dependent on the formation of a ternary complex between HDAC6, the PROTAC, and the CRBN E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of HDAC6. Studies have shown that this degradation is often rapid and can be achieved at nanomolar concentrations of the PROTAC. The selectivity of degradation can also be evaluated, with some PROTACs showing preferential degradation of HDAC6 over other HDAC isoforms. scholaris.canih.gov

Table 1: Research Findings on HDAC6 Degradation using Pomalidomide-Based PROTACs

ParameterFinding
PROTAC Design Strategy Conjugation of an HDAC6 inhibitor (e.g., Nexturastat A) to a pomalidomide-based E3 ligase ligand.
Role of this compound Serves as a readily available chemical tool to link the pomalidomide moiety to the HDAC6 inhibitor via its reactive iodide group. sigmaaldrich.com
Mechanism of Action Induces the formation of a ternary complex (HDAC6-PROTAC-CRBN), leading to ubiquitination and proteasomal degradation of HDAC6. scholaris.ca
Observed Effects Potent and often selective degradation of HDAC6 protein in various cancer cell lines. scholaris.canih.gov
Significance Provides a chemical tool to study the biological consequences of acute HDAC6 depletion, distinct from genetic knockdown methods. scholaris.ca

Degradation of Forkhead Box P3 (FoxP3)

Forkhead box P3 (FoxP3) is a key transcription factor that regulates the development and function of regulatory T cells (Tregs), which play a critical role in immune suppression. Targeting FoxP3 for degradation is a research strategy aimed at modulating Treg activity to enhance anti-tumor immunity.

To achieve this, researchers have designed pomalidomide-based PROTACs that can specifically target FoxP3. A notable approach has been the development of a PROTAC by linking a FoxP3-binding peptide, such as P60, to pomalidomide. nih.gov The synthesis of such a peptide-PROTAC conjugate can be accomplished using a linker building block like this compound. The iodide group can react with a nucleophilic residue on the peptide, for example, the N-terminus or a side chain of an amino acid like lysine, to form the final molecule.

In preclinical studies, these FoxP3-targeting PROTACs have been shown to induce the degradation of FoxP3 in a proteasome-dependent manner in both mouse and human T cells. The degradation of FoxP3 leads to a reduction in the suppressive function of Tregs, thereby enhancing the proliferation and activation of cytotoxic CD8+ T lymphocytes. This strategy demonstrates the potential of using targeted protein degradation to modulate immune responses. nih.gov

Table 2: Research Findings on FoxP3 Degradation using Pomalidomide-Based PROTACs

ParameterFinding
PROTAC Design Strategy Conjugation of a FoxP3-binding peptide (e.g., P60) to a pomalidomide-based E3 ligase ligand. nih.gov
Role of this compound Functions as a suitable chemical linker to conjugate the pomalidomide moiety to the FoxP3-binding peptide. sigmaaldrich.com
Mechanism of Action Facilitates the formation of a ternary complex (FoxP3-PROTAC-CRBN), resulting in the ubiquitination and subsequent degradation of FoxP3 by the proteasome. nih.gov
Observed Effects Decreased FoxP3 expression in Tregs, leading to reduced Treg suppressive function and enhanced anti-tumor immune responses. nih.gov
Significance Offers a novel chemical biology approach to study the impact of FoxP3 depletion on immune cell function and to explore potential immunotherapeutic strategies. nih.gov

Challenges and Future Research Directions in Pomalidomide C6 Peg3 Butyl Iodide Mediated Tpd

Overcoming Off-Target Degradation and Enhancing Specificity

A significant challenge in the development of pomalidomide-based PROTACs is mitigating off-target protein degradation. nih.govnih.gov The pomalidomide (B1683931) ligand itself can act as a "molecular glue" to induce the degradation of endogenous proteins, most notably a range of zinc-finger (ZF) transcription factors, which can lead to unintended biological consequences. nih.govnih.govresearchgate.netresearchgate.net This off-target activity is independent of the PROTAC's intended target and raises concerns about long-term safety and toxicity. nih.govbiorxiv.org

Research Findings: Recent studies have focused on rationally designing pomalidomide analogs to minimize these off-target effects. A key finding is that modifying the phthalimide (B116566) ring of pomalidomide can significantly impact its substrate specificity. nih.govnih.gov

Positional Isomerism: High-throughput screening platforms have been developed to profile the off-target activities of pomalidomide-based PROTACs. nih.govbiorxiv.org These studies revealed that introducing modifications of an appropriate size at the C5 position of the phthalimide ring can effectively reduce the degradation of off-target ZF proteins. nih.govnih.govbiorxiv.org This provides a clear design principle for creating more specific CRBN-recruiting ligands.

Enhanced Potency: By applying these design principles, researchers have successfully developed PROTACs targeting proteins like anaplastic lymphoma kinase (ALK) that exhibit not only minimal off-target degradation but also enhanced on-target potency. nih.govnih.govbiorxiv.org

Condition-Activated PROTACs: To improve tumor selectivity, researchers are developing PROTACs that are activated only under specific conditions found in the tumor microenvironment. Examples include light-activated (photocontrollable) and hypoxia-activated PROTACs. nih.govnih.gov

Targeted Delivery Systems: Conjugating PROTACs to molecules that bind to cell-surface receptors overexpressed on cancer cells is a promising approach. Strategies include the development of folate-caged PROTACs, which are taken up by cells expressing the folate receptor, and antibody-PROTAC conjugates (Ab-PROTACs) that deliver the degrader specifically to cells expressing a target antigen. nih.govccspublishing.org.cnacs.org Aptamers and RGD peptides are also being used to guide PROTACs to tumor cells. nih.govnih.govacs.org

Table 1: Strategies to Enhance PROTAC Specificity
StrategyMechanismKey Research Finding/AdvantageReference
Modification of E3 LigandAltering the structure of the pomalidomide moiety to reduce binding to endogenous substrates.Substitution at the C5 position of the phthalimide ring reduces off-target degradation of zinc-finger proteins. nih.govnih.govbiorxiv.org
Antibody-PROTAC Conjugates (Ab-PROTACs)Attaching a PROTAC to a tumor-specific antibody via a cleavable linker for targeted delivery.Selectively degrades target proteins only in cells expressing the specific antibody target (e.g., HER2). nih.govacs.org
Folate-Caged PROTACsConjugating folate to the PROTAC, which is then internalized by cancer cells overexpressing the folate receptor.Achieves controllable target degradation specifically in FOLR1-positive cancer cells. nih.govccspublishing.org.cn
Hypoxia-Activated PROTACsPROTACs are "caged" with a group that is cleaved by nitroreductases (NTR) present in hypoxic tumor environments, releasing the active PROTAC.Allows for precise, tumor-selective targeted protein degradation with good antitumor efficacy. nih.govnih.gov
Photocontrollable PROTACs (PHOTACs)Incorporating a photo-responsive element that allows the PROTAC to be activated or deactivated with light.Provides spatiotemporal control over protein degradation, improving target specificity. nih.govnih.gov

Strategies for Optimizing Linker Features and PROTAC Potency

The linker connecting the pomalidomide ligand to the POI-binding ligand is not merely a spacer but a critical determinant of PROTAC efficacy. nih.govaxispharm.comexplorationpub.com The composition, length, rigidity, and attachment points of the linker profoundly influence the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for successful ubiquitination and degradation. axispharm.comexplorationpub.com The Pomalidomide-C6-PEG3-Butyl Iodide building block features a hybrid linker with both a hydrophobic alkyl chain and a hydrophilic polyethylene (B3416737) glycol (PEG) component, offering a versatile starting point for optimization. sigmaaldrich.comsigmaaldrich.comresearchgate.net

Research Findings: Linker design is an empirical process, often requiring the synthesis and testing of numerous analogs to find the optimal configuration. nih.gov Key linker characteristics that are subjects of intense research include:

Length and Flexibility: The linker's length must be precisely tuned. If it's too short, steric hindrance can prevent the simultaneous binding of the POI and E3 ligase; if it's too long, it may fail to bring the two proteins into effective proximity for ubiquitin transfer. explorationpub.com Flexible linkers, such as PEG chains, can provide the necessary conformational freedom to achieve a productive ternary complex, while more rigid linkers (e.g., those containing alkynes or piperazine (B1678402) rings) can pre-organize the binding moieties, potentially improving binding efficiency. nih.govaxispharm.comresearchgate.net

Physicochemical Properties: The linker significantly impacts the drug-like properties of the PROTAC. Hydrophilic linkers, like PEG, can enhance aqueous solubility and bioavailability. axispharm.comresearchgate.net Conversely, more hydrophobic linkers can improve cell permeability, which is essential for reaching intracellular targets. axispharm.comresearchgate.net Medicinal chemists often incorporate polar groups like piperazines into the linker to improve solubility. semanticscholar.org

Computational and Rational Design: To move beyond laborious empirical screening, computational methods are being developed. Molecular dynamics simulations are used to model the conformational dynamics of the ternary complex, helping to predict how changes in linker structure might improve stability and potency. nih.gov These in silico approaches can guide the rational design of linkers, such as proposing macrocyclic linkers to reduce conformational flexibility and enhance efficacy. nih.gov

The modular nature of building blocks like this compound is advantageous for linker optimization, as it facilitates the parallel synthesis of PROTAC libraries where linker length and composition can be systematically varied. sigmaaldrich.comsigmaaldrich.com

Exploring New E3 Ligases and Diverse Degradation Pathways

The vast majority of PROTACs in development, including those synthesized from pomalidomide-based building blocks, rely on recruiting a very small subset of the more than 600 E3 ubiquitin ligases encoded in the human genome, primarily CRBN and VHL. acs.orgnih.govfrontiersin.org This limited repertoire presents a significant bottleneck and a key area for future research. Over-reliance on CRBN and VHL could lead to acquired resistance mechanisms, such as the downregulation of these specific ligases in tumor cells. acs.orgmolecularcloud.orgyoutube.com

Future Research Directions:

Expanding the E3 Ligase Toolbox: A major goal is to identify and develop ligands for novel E3 ligases. nih.govsigmaaldrich.com Recruiting alternative E3 ligases could not only circumvent resistance but also enhance tissue specificity. nih.govacs.org If an E3 ligase is expressed predominantly in a specific tissue or disease state, PROTACs that hijack it would have a wider therapeutic window and fewer systemic side effects. acs.org Efforts are underway to discover ligands for other ligases such as MDM2, IAPs, RNF114, DCAF16, and KEAP1. nih.govfrontiersin.orgresearchgate.net

Alternative Degradation Pathways: Research is also expanding beyond the ubiquitin-proteasome system. Novel chimeric molecules are being designed to harness other cellular degradation machinery:

Lysosome-Targeting Chimeras (LYTACs): These molecules are designed to degrade extracellular and membrane-bound proteins by linking them to receptors that are internalized and trafficked to the lysosome. ccspublishing.org.cn

Autophagy-Targeting Chimeras (AUTACs or ATTECs): These compounds induce the degradation of cytosolic components, including protein aggregates, through the cell's autophagy pathway. ccspublishing.org.cn

Exploring these new ligases and pathways will greatly expand the scope of TPD, allowing for the degradation of a wider range of protein targets and cellular components.

Development of Advanced Analytical Tools for PROTAC Research

The unique catalytic mechanism of action of PROTACs necessitates a specialized suite of analytical tools to properly characterize their activity and guide their development. nih.govacs.org Traditional pharmacological assays used for inhibitors are often insufficient for evaluating degraders. nih.gov

Key Analytical Techniques:

Ternary Complex Characterization: Since the formation of a stable and productive ternary complex is paramount, assays that measure this are crucial. Biophysical techniques like Fluorescence Polarization (FP) and Isothermal Titration Calorimetry (ITC) can quantify the binding affinities of the PROTAC to both the POI and the E3 ligase, as well as the cooperativity of ternary complex formation. nih.gov

Live-Cell Target Engagement and Degradation: To understand PROTAC activity in a physiological context, live-cell assays are essential. NanoBRET (Bioluminescence Resonance Energy Transfer) and HiBiT lytic detection systems are powerful tools for kinetically monitoring target engagement, ternary complex formation, and protein degradation in real-time within living cells. nih.govcatapult.org.uk

Proteomics for Selectivity Profiling: Mass spectrometry (MS)-based proteomics is an indispensable tool for an unbiased, global assessment of a PROTAC's effects. nih.govmtoz-biolabs.com It can precisely quantify the degradation of the intended target while simultaneously identifying any off-target proteins that are degraded, providing a comprehensive selectivity profile. mtoz-biolabs.comportlandpress.com

Permeability and Physicochemical Assays: Given that PROTACs are often large molecules that challenge traditional drug-like property rules, assessing their ability to cross cell membranes is critical. Assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) and Caco-2 cell permeability assays are used to evaluate and optimize this crucial parameter. pharmacytimes.comnih.gov

High-Content and Phenotypic Screening: Ultimately, the goal of a PROTAC is to elicit a desired biological response. Automated microscopy and high-content screening platforms, along with cellular assays measuring proliferation or apoptosis (e.g., CellTiter-Glo , Caspase-Glo ), are used to connect target degradation with a functional cellular outcome. youtube.com

The continued development and integration of these advanced analytical methods are accelerating the discovery and optimization of potent and selective PROTACs. portlandpress.com

Application of this compound in Novel Chemical Biology Probes

Beyond its direct therapeutic potential, this compound serves as a valuable building block for creating chemical probes to explore fundamental questions in biology. sigmaaldrich.comsigmaaldrich.com By conjugating this building block to ligands for various proteins, researchers can rapidly generate bespoke degraders to interrogate protein function in a way that offers distinct advantages over traditional genetic methods. nih.gov

Applications in Chemical Biology:

"Chemical Knockdown" for Target Validation: PROTACs offer a "chemical knockdown" strategy that is rapid, tunable, and often reversible, complementing slower and permanent genetic knockout techniques like CRISPR. nih.gov This allows researchers to quickly assess the functional consequences of removing a specific protein, which is invaluable for validating new drug targets.

Probing the "Undruggable" Proteome: Many disease-driving proteins, such as scaffolding proteins and transcription factors (e.g., STAT3, KRAS), lack the well-defined active sites targeted by conventional inhibitors, rendering them "undruggable." nih.govnih.gov this compound can be used to create PROTACs that target these proteins for degradation, providing powerful tools to study their roles in disease and prove their validity as therapeutic targets. nih.govmolecularcloud.org

Structure-Activity Relationship (SAR) Studies: The reactive iodide handle on the linker allows for the straightforward synthesis of PROTAC libraries with diverse POI ligands and modified linkers. sigmaaldrich.comsigmaaldrich.com These libraries are essential for systematically studying the SAR of protein degradation, helping to elucidate the rules governing the formation of a productive ternary complex and informing the design of more potent and selective degraders. nih.gov

Chemoproteomic Profiling: PROTAC probes generated from this building block can be used in chemoproteomic experiments to identify the full spectrum of proteins that can be recruited to the CRBN E3 ligase. youtube.com This helps to map the "degradable" proteome and can uncover new potential targets for TPD. youtube.comnih.gov

Q & A

Basic Research Questions

Q. What are the critical structural features of Pomalidomide-C6-PEG3-Butyl Iodide that determine its reactivity in bioconjugation experiments?

  • Methodological Answer : The compound’s reactivity is influenced by its pomalidomide moiety (a cereblon E3 ligase binder), the C6 alkyl spacer (enhancing solubility and reducing steric hindrance), the PEG3 linker (improving hydrophilicity and pharmacokinetics), and the butyl iodide group (acting as a leaving group in nucleophilic substitutions). Structural validation should include nuclear magnetic resonance (NMR) for connectivity analysis and high-resolution mass spectrometry (HRMS) for molecular weight confirmation .

Q. Which analytical techniques are essential for verifying the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer : Reverse-phase HPLC (≥95% purity threshold) coupled with ultraviolet (UV) detection is standard for purity assessment. Quantitative NMR (qNMR) or liquid chromatography-mass spectrometry (LC-MS) can identify impurities. For stability studies, accelerated degradation tests under varying pH/temperature conditions should be paired with kinetic modeling to predict shelf-life .

Q. How can researchers design a baseline protocol for synthesizing this compound with reproducible yields?

  • Methodological Answer : Optimize reaction parameters (e.g., solvent polarity, temperature, stoichiometry of iodide substitution) using design of experiments (DoE) frameworks. Track intermediates via thin-layer chromatography (TLC) and characterize each step with Fourier-transform infrared spectroscopy (FTIR) to confirm functional group transformations. Document deviations in reaction timelines to identify critical control points .

Advanced Research Questions

Q. What strategies are recommended to resolve discrepancies in reported conjugation efficiencies of this compound across different biomolecular targets?

  • Methodological Answer : Systematically evaluate variables such as pH, ionic strength, and nucleophile accessibility using a factorial design. Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. Cross-validate results with orthogonal techniques (e.g., fluorescence polarization vs. gel electrophoresis) to rule out assay-specific artifacts .

Q. How can batch-to-batch variability in this compound synthesis impact downstream bioassays, and what QC measures mitigate this?

  • Methodological Answer : Variability in iodide content or PEG3 chain folding can alter solubility and binding kinetics. Implement stringent QC protocols:

  • Peptide content analysis (via amino acid analysis) to quantify active compound concentration.
  • Ion chromatography to measure residual iodide.
  • Dynamic light scattering (DLS) to assess aggregation tendencies.
    For sensitive assays (e.g., cell-based studies), pre-normalize batches using UV-Vis spectrophotometry .

Q. What computational and experimental approaches are used to model the pharmacokinetic behavior of this compound in vivo?

  • Methodological Answer : Combine molecular dynamics (MD) simulations to predict PEG3 linker flexibility and solvent-accessible surface area (SASA) with in vitro assays:

  • Plasma stability tests (incubate in human serum; analyze degradation via LC-MS).
  • Caco-2 permeability assays to estimate intestinal absorption.
  • Microsomal stability studies to assess metabolic liability.
    Cross-reference results with in silico tools like GastroPlus for compartmental modeling .

Q. How should researchers critically evaluate conflicting data on the hydrolytic stability of the butyl iodide group in aqueous buffers?

  • Methodological Answer : Replicate experiments under controlled conditions (e.g., oxygen-free buffers, inert atmosphere) to exclude oxidation artifacts. Use iodine-specific electrodes or inductively coupled plasma mass spectrometry (ICP-MS) to track iodide release kinetics. Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify significant differences between buffer formulations .

Data Analysis and Contradiction Management

Q. What frameworks guide the statistical analysis of dose-response data involving this compound in cellular assays?

  • Methodological Answer : Use nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC50 values. Assess goodness-of-fit via R² and residual plots. For outliers, apply Grubbs’ test or leverage robust regression methods. Report confidence intervals and effect sizes to contextualize biological significance .

Q. How can researchers differentiate between experimental noise and genuine biological effects when studying off-target interactions of this compound?

  • Methodological Answer : Employ counter-screens (e.g., CRISPR knockouts of cereblon) to isolate target-specific effects. Use label-free techniques like thermal shift assays (TSA) to confirm direct binding. Cross-validate with transcriptomic profiling (RNA-seq) to identify unexpected pathway modulation .

Tables for Key Data

Parameter Recommended Technique Purpose Reference
Purity AssessmentRP-HPLC with UV detectionQuantify main peak vs. impurities
Structural Validation¹H/¹³C NMR, HRMSConfirm molecular connectivity and mass
Batch ConsistencyAmino acid analysis, DLSNormalize active compound and assess aggregation
Conjugation EfficiencySPR, ITCQuantify binding kinetics and thermodynamics

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.